8-(5-Hexylfuran-2-yl)octanoic acid

Catalog No.
S568911
CAS No.
4179-44-6
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(5-Hexylfuran-2-yl)octanoic acid

CAS Number

4179-44-6

Product Name

8-(5-Hexylfuran-2-yl)octanoic acid

IUPAC Name

8-(5-hexylfuran-2-yl)octanoic acid

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)

InChI Key

SZNVIDWMWMWUCY-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O

Potential Biomolecule Applications:

-(5-Hexylfuran-2-yl)octanoic acid (8-(5-HF)-OA) possesses structural features of both fatty acids and furans, making it a potential candidate for research in various biomolecule applications. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head group, allows it to interact with both water and lipids, potentially enabling roles in:

  • Membrane studies: 8-(5-HF)-OA could be used as a probe to study membrane structure and function due to its ability to partition between the hydrophobic core and hydrophilic interfaces of membranes [].
  • Protein-lipid interactions: The molecule's ability to interact with both proteins and lipids suggests potential applications in studying protein-lipid interactions, crucial for various cellular processes [].

Drug Delivery Systems:

The unique structure of 8-(5-HF)-OA has sparked interest in its potential use as a building block in designing novel drug delivery systems. Its amphiphilic properties could enable it to self-assemble into various nanostructures, such as micelles or liposomes, which can encapsulate and deliver drugs to specific targets in the body [].

Research Tool for Understanding Biological Processes:

8-(5-HF)-OA's structural similarity to certain natural products has made it a valuable research tool for studying various biological processes. It can serve as a model compound to investigate the biological effects of structurally related natural products with potential therapeutic applications [].

8-(5-Hexylfuran-2-yl)octanoic acid is a compound characterized by its unique structure, which includes a furan ring substituted with a hexyl group at the 5-position and an octanoic acid moiety. Its molecular formula is C18H30O3C_{18}H_{30}O_{3}, and it has a molecular weight of approximately 294.43 g/mol. This compound belongs to a class of fatty acids known as furan fatty acids, which have garnered attention due to their potential health benefits and unique properties in various applications, particularly in food science and nutrition .

There is no current research available on the specific mechanism of action of 8-(5-hexylfuran-2-yl)octanoic acid. However, the presence of the furan ring suggests potential for various biological activities, depending on its interaction with other molecules within a biological system []. Further research is needed to explore this area.

  • Wear gloves and eye protection when handling.
  • Ensure proper ventilation when working with the compound.
  • Dispose of waste according to appropriate chemical waste disposal regulations.

The chemical behavior of 8-(5-Hexylfuran-2-yl)octanoic acid is influenced by its functional groups. Key reactions include:

  • Esterification: This compound can undergo esterification to form esters with alcohols, which is commonly utilized in food chemistry for flavoring and preservation.
  • Oxidation: The furan ring may participate in oxidation reactions, leading to the formation of various oxidation products, which can affect the stability and flavor profile of food products containing this compound .
  • Hydrogenation: The double bonds in the furan structure can be hydrogenated, altering its reactivity and potential applications.

Research indicates that 8-(5-Hexylfuran-2-yl)octanoic acid exhibits significant biological activities. Notably:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects: Some studies suggest that this compound may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity: Preliminary findings indicate potential antimicrobial properties against various pathogens, contributing to its interest in food preservation and safety .

The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid can be achieved through several methods:

  • Furan Synthesis: The initial step often involves the synthesis of the furan ring from suitable precursors, such as pentanols or hexanols.
  • Alkylation: The introduction of the hexyl group can be performed via alkylation reactions using hexyl halides.
  • Carboxylic Acid Formation: The final step typically involves the formation of the octanoic acid moiety through carboxylation or direct coupling with octanoic acid derivatives .

8-(5-Hexylfuran-2-yl)octanoic acid has various applications:

  • Food Industry: It is used as a flavoring agent and preservative due to its antioxidant and antimicrobial properties.
  • Nutraceuticals: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
  • Cosmetics: The compound may also find applications in cosmetic formulations due to its skin-beneficial properties .

Several compounds share structural similarities with 8-(5-Hexylfuran-2-yl)octanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acidC19H32O3Contains a methyl group; known for higher antioxidant activity.
11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acidC21H36O3Longer carbon chain; exhibits unique flavor profiles.
7,10-Epoxyoctadeca-7,9-dienoic acidC18H30O3Epoxide structure; noted for strong anti-inflammatory properties.

The uniqueness of 8-(5-Hexylfuran-2-yl)octanoic acid lies in its specific combination of furan and fatty acid components, which contribute to its distinctive biological activities and applications not fully replicated by other furan fatty acids .

XLogP3

5.9

Wikipedia

8-(5-hexylfuran-2-yl)octanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Heterocyclic fatty acids [FA0115]

Dates

Modify: 2024-04-14

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